![molecular formula C18H15N5O2S2 B2977390 (E)-2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide CAS No. 1904632-49-0](/img/structure/B2977390.png)
(E)-2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ethenesulfonamide
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Overview
Description
Scientific Research Applications
Anti-asthmatic Activities
One study focused on synthesizing a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, which were evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain compounds in this series were found to possess potent anti-asthmatic activity, highlighting their potential value in treating asthma and other respiratory diseases. The study also discussed structure-activity relationships within these compounds (Kuwahara et al., 1997).
Antimicrobial and Antifungal Activity
Another research effort synthesized new 2-pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which were tested for their antimicrobial activity against various bacterial and fungal strains. The results indicated that some of these compounds exhibited significant antimicrobial and antifungal activities, underscoring their potential as therapeutic agents against infectious diseases (Hassan, 2013).
Antiviral Activity
Research on triazolo[4,3-b]pyridazine derivatives revealed promising antiviral activity against hepatitis A virus (HAV), with some compounds demonstrating significant effects in reducing virus count. This suggests a potential application of these compounds in developing antiviral therapies (Shamroukh & Ali, 2008).
Antitumor Activity
Several studies have been conducted on triazolo[4,3-b]pyridazine derivatives to evaluate their antitumor activity. One study synthesized a new series of compounds and tested their cytotoxic activity against cancer cell lines, finding that some compounds exhibited potent antitumor activity. These findings highlight the potential of such derivatives in cancer therapy (Fares et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to a variety of biochemical changes, depending on the specific targets involved.
Biochemical Pathways
Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can affect a variety of biochemical pathways, leading to diverse pharmacological effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of this compound.
Result of Action
Similar compounds have been reported to have potent inhibitory effects on the growth of a wide range of cancer cell lines . These effects are likely due to the compound’s interactions with its targets and the resulting changes in biochemical pathways.
properties
IUPAC Name |
(E)-2-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-27(25,11-9-14-4-2-1-3-5-14)19-12-18-21-20-17-7-6-16(22-23(17)18)15-8-10-26-13-15/h1-11,13,19H,12H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQNOULJNYHLEY-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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